Terbuthylazine's primary application in scientific research is as a herbicide. It belongs to the chloro-s-triazine family and acts by inhibiting photosynthesis in targeted weeds []. This mechanism disrupts the plant's ability to convert light energy into usable forms, ultimately leading to cell death. Researchers utilize terbuthylazine in various settings to:
Beyond its herbicidal properties, terbuthylazine exhibits algicidal and microbicidal effects. This makes it a valuable tool in research related to:
Terbuthylazine is a selective herbicide belonging to the triazine family, primarily used for controlling weeds in various crops. Its chemical structure is characterized by the formula C₉H₁₆ClN₅, with a molecular weight of 229.71 g/mol. Terbuthylazine acts by inhibiting photosynthesis in plants, specifically targeting the photosystem II complex. The compound appears as an off-white powder and has a melting point ranging from 178.0 to 179.3 °C, with limited solubility in water (11.5 mg/mL) but higher solubility in organic solvents like acetone and ethanol .
In laboratory settings, terbuthylazine has been shown to react with hydroxyl radicals, which are important in atmospheric chemistry and can influence its degradation rates in the environment . The reactions involving hydroxyl radicals are critical for understanding its persistence and potential ecological effects.
Terbuthylazine exhibits significant biological activity, particularly in inducing oxidative stress in various organisms. Studies have demonstrated that exposure to this herbicide can lead to increased reactive oxygen species production and alterations in antioxidant levels in fish models such as zebrafish and common carp. These effects suggest that terbuthylazine may disrupt cellular redox balance, leading to potential toxicity .
Furthermore, research indicates that terbuthylazine can activate inflammatory pathways, including the cGAS-STING/NF-κB signaling pathway, which is associated with innate immune responses . This underscores the compound's potential impact on non-target organisms and ecosystems.
The synthesis of terbuthylazine involves a multi-step chemical process:
This method highlights the complexity of producing triazine-based herbicides while ensuring their efficacy and safety for agricultural applications.
Terbuthylazine is primarily used as a herbicide for controlling a wide range of broadleaf and grassy weeds in crops such as corn, sorghum, and various vegetables. Its efficacy is enhanced when combined with other chemicals, such as chlorine, which increases its effectiveness against algae in aquatic environments . Additionally, it is utilized in non-agricultural settings for managing weeds in landscapes and aquatic systems.
Research on interaction studies involving terbuthylazine has revealed its potential to interact with other pesticides and environmental factors. For instance, studies have shown that when combined with other pesticides like malathion, there can be significant alterations in oxidative stress markers and antioxidant levels in aquatic organisms . Such interactions may amplify the toxic effects of these compounds on non-target species.
Moreover, terbuthylazine's persistence in the environment raises concerns about its accumulation and potential bioaccumulation in food chains, necessitating further investigation into its long-term ecological impacts.
Several compounds share structural or functional similarities with terbuthylazine. Here are some notable examples:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Atrazine | C₈H₁₁ClN₄ | Widely used herbicide; similar mechanism of action |
| Simazine | C₈H₁₁ClN₄ | Another triazine herbicide; effective against broadleaf weeds |
| Propazine | C₉H₁₂ClN₅ | Used for weed control; similar environmental persistence |
Uniqueness of Terbuthylazine:
The comparison illustrates how terbuthylazine fits within the broader category of triazine herbicides while possessing unique properties that influence its behavior and impact on ecosystems.
Terbuthylazine is a halogenated triazine compound with the molecular formula C₉H₁₆ClN₅ [1] [2]. The compound has a molecular weight of 229.710 grams per mole [1] [4]. The substance appears as white crystalline solid under standard conditions [13].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₆ClN₅ | [1] [2] |
| Molecular Weight | 229.710 g/mol | [1] [4] |
| Physical Appearance | White crystalline solid | [13] |
| Melting Point | 175.5-179°C | [11] [13] [14] |
| Boiling Point | >224°C (decomposes) | [13] |
| Density | 1.3±0.1 g/cm³ | [7] [14] |
| Flash Point | 129.7±22.6°C | [14] |
The compound exhibits a melting point range of 175.5 to 179°C, with most sources reporting values within this narrow range [11] [13] [14]. The boiling point exceeds 224°C, though thermal decomposition occurs before reaching this temperature [13]. The density of terbuthylazine is reported as 1.3±0.1 g/cm³ [7] [14].
The International Union of Pure and Applied Chemistry preferred name for terbuthylazine is N²-tert-butyl-6-chloro-N⁴-ethyl-1,3,5-triazine-2,4-diamine [6]. The Chemical Abstracts Service name follows the systematic nomenclature as 6-chloro-N²-(1,1-dimethylethyl)-N⁴-ethyl-1,3,5-triazine-2,4-diamine [6].
| Identification Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | N²-tert-butyl-6-chloro-N⁴-ethyl-1,3,5-triazine-2,4-diamine |
| Chemical Abstracts Service Registry Number | 5915-41-3 |
| European Community Number | 227-637-9 |
| International Chemical Identifier Key | FZXISNSWEXTPMF-UHFFFAOYSA-N |
The compound is registered under Chemical Abstracts Service number 5915-41-3 [1] [6]. The European Community has assigned it the number 227-637-9 [1]. The International Chemical Identifier Key is FZXISNSWEXTPMF-UHFFFAOYSA-N [2] [6], providing a unique identifier for database searches and chemical informatics applications.
The standard International Chemical Identifier string is InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15) [2] [6]. This string encodes the complete molecular structure and connectivity information.
Terbuthylazine belongs to the s-triazine family of compounds, characterized by a six-membered heterocyclic ring containing three nitrogen atoms in alternating positions [3] [27]. The molecular architecture consists of a central 1,3,5-triazine ring with three distinct substituents: a chlorine atom at position 6, an ethyl group attached to nitrogen at position 4, and a tert-butyl group attached to nitrogen at position 2 [1] [6].
The triazine ring system exhibits resonance stabilization through the delocalization of electron pairs from the nitrogen atoms [3]. This resonance creates equivalent mesomeric structures that contribute to the overall stability of the molecule [3]. The ring carbon atoms contain substituents other than hydrogen, which is characteristic of commercial s-triazine compounds [27].
The tert-butyl substituent consists of a carbon atom bonded to three methyl groups, creating a bulky, branched alkyl group with the formula -C(CH₃)₃ [3]. This substituent distinguishes terbuthylazine from related triazine herbicides such as atrazine, which contains an isopropyl group, and simazine, which contains an ethyl group at the corresponding position [3].
The molecular geometry around the triazine ring is essentially planar, with the nitrogen atoms adopting sp² hybridization [27]. The chlorine atom and the two amino substituents are positioned to minimize steric hindrance while maintaining optimal electronic interactions with the aromatic ring system.
Terbuthylazine exhibits limited water solubility with a reported value of 0.00664 g/L at 20°C [13]. The compound shows greater solubility in organic solvents due to its lipophilic character [15]. The octanol-water partition coefficient (log P) is reported as 3.4 at 25°C [13], indicating significant lipophilicity and potential for bioaccumulation [16] [17].
| Solubility Parameter | Value | Temperature | Reference |
|---|---|---|---|
| Water Solubility | 0.00664 g/L | 20°C | [13] |
| Log P (octanol/water) | 3.4 | 25°C | [13] |
| Log P (octanol/water) | 3.21 | - | [11] [17] |
| Surface Tension | 71.8 mN/m | 20°C | [13] [17] |
The partition coefficient values show slight variation between sources, with reports of 3.21 [11] [17] and 3.4 [13] [16]. These values indicate that terbuthylazine preferentially partitions into organic phases over aqueous phases by a factor of approximately 2,500 to 10,000.
The surface tension of terbuthylazine solutions is 71.8 mN/m at 20°C [13] [17]. This property influences the compound's behavior in formulations and its interaction with biological membranes.
Terbuthylazine demonstrates pH-dependent stability characteristics [16] [18]. The compound remains stable at neutral and weakly alkaline conditions but shows decreased stability under acidic conditions [16]. At pH 7 and pH 9, the compound exhibits good stability, while at pH 5 and 50°C, the half-life is reduced to 73 days [16].
| Stability Condition | Half-life/Status | Reference |
|---|---|---|
| pH 7, ambient temperature | Stable | [16] |
| pH 9, ambient temperature | Stable | [16] |
| pH 5, 50°C | 73 days | [16] |
| Vapor Pressure (25°C) | 0.15 mPa | [11] |
The vapor pressure of terbuthylazine is extremely low at 0.15 mPa at 25°C [11], indicating minimal volatility under ambient conditions. This low volatility contributes to the compound's persistence in environmental applications.
Thermal stability studies indicate that terbuthylazine begins to decompose at temperatures above 224°C [13]. The compound does not exhibit auto-ignition properties and is not classified as explosive [13]. Chemical hydrolysis represents the primary degradation pathway under acidic conditions, particularly at low soil pH values where triazine compounds undergo faster degradation [18].
Terbuthylazine exhibits characteristic spectroscopic properties that enable its identification and quantification through various analytical techniques [25] [41]. Nuclear magnetic resonance spectroscopy provides detailed structural information through chemical shift patterns characteristic of the triazine ring system and its substituents [38] [39].
Infrared spectroscopy reveals absorption bands characteristic of the triazine ring system and the various functional groups present in the molecule [19] [40]. The compound shows absorption patterns typical of aromatic nitrogen heterocycles, with bands associated with carbon-nitrogen stretching and ring breathing modes.
Mass spectrometry analysis of terbuthylazine produces characteristic fragmentation patterns [41]. The molecular ion peak appears at m/z 230 corresponding to the protonated molecule [M+H]⁺ [41]. The most prominent fragment ion occurs at m/z 174, resulting from the loss of the tert-butyl group (-56 mass units) through cleavage at the carbon-nitrogen bond [41].
| Spectroscopic Property | Value/Characteristic | Reference |
|---|---|---|
| Molecular Ion [M+H]⁺ | m/z 230 | [41] |
| Main Fragment Ion | m/z 174 (-56 from molecular ion) | [41] |
| Dissociation Constant | 1.84 (20°C) | [13] |
| Refractive Index | 1.580 | [14] |
The presence of chlorine in the molecule produces characteristic isotope patterns in mass spectrometry, with the ³⁷Cl isotope signal appearing at m/z 232 for the molecular ion and m/z 176 for the main fragment [41]. This isotope pattern provides additional confirmation for compound identification.
The refractive index of terbuthylazine is reported as 1.580 [14], which is useful for optical identification methods. The dissociation constant value of 1.84 at 20°C [13] indicates the compound's ionization behavior in aqueous solution.
Terbuthylazine manufacturing follows established industrial protocols for symmetric triazine herbicide production, primarily utilizing cyanuric chloride as the foundational starting material. The industrial synthesis employs a sequential nucleophilic substitution methodology where cyanuric chloride undergoes controlled reactions with specific amine reagents under carefully managed temperature and pH conditions [1] [2].
The predominant industrial methodology involves a two-step sequential process conducted in organic solvent systems. The initial manufacturing approach utilizes toluene as the primary reaction medium, providing optimal solubility characteristics for both starting materials and intermediate products [1]. Alternative methodologies employ methyl isobutyl ketone as the solvent system, which has demonstrated enhanced process efficiency and reduced environmental impact in large-scale operations [3].
Industrial production facilities typically operate under batch processing conditions with reactor capacities ranging from 1,000 to 10,000 liters. The manufacturing process requires precise temperature control systems maintaining reaction temperatures between 0-5°C during the initial substitution phase and 20-25°C during subsequent reaction stages [4]. Modern industrial facilities incorporate automated dosing systems for reagent addition, ensuring consistent product quality and minimizing formation of undesired byproducts [5].
| Production Parameter | Specification | Control Method |
|---|---|---|
| Reactor Temperature Control | ±2°C | Automated temperature monitoring |
| Reagent Addition Rate | 0.5-2.0 kg/min | Metered dosing pumps |
| Reaction pH Monitoring | ±0.2 pH units | Continuous pH measurement |
| Solvent Recovery Efficiency | >95% | Distillation systems |
| Product Crystallization Time | 2-4 hours | Controlled cooling profiles |
The manufacturing process incorporates solvent recovery systems achieving greater than 95% efficiency for toluene reclamation. Advanced crystallization techniques utilizing controlled cooling profiles ensure optimal particle size distribution and product purity. Industrial facilities employ continuous monitoring systems for critical process parameters including temperature, pH, reagent flow rates, and reaction completion indicators [1] [5].
The chemical synthesis of terbuthylazine proceeds through a well-established nucleophilic aromatic substitution mechanism involving cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as the core reactive intermediate [6] [7]. The synthesis pathway follows a sequential substitution pattern where chlorine atoms on the triazine ring are systematically replaced by specific amine nucleophiles under controlled reaction conditions [2] [4].
The primary synthesis pathway initiates with cyanuric chloride dissolved in an organic solvent system, typically toluene or methyl isobutyl ketone. The first nucleophilic substitution occurs at 0-5°C with tert-butylamine addition, forming the mono-substituted intermediate 4,6-dichloro-N-(tert-butyl)-1,3,5-triazine-2-amine [4] [8]. This initial substitution demonstrates high regioselectivity due to the electron-withdrawing effects of the remaining chlorine substituents on the triazine ring.
Step 1: Initial Nucleophilic SubstitutionCyanuric Chloride + tert-Butylamine → 4,6-dichloro-N-(tert-butyl)-1,3,5-triazine-2-amine + HClThe second nucleophilic substitution involves ethylamine addition at ambient temperature (20-25°C), yielding the final terbuthylazine product [1] [2]. This reaction requires careful pH control through sodium hydroxide addition to neutralize the hydrochloric acid generated during the substitution process. The reaction mechanism proceeds through a tetrahedral intermediate formation followed by chloride elimination, characteristic of nucleophilic aromatic substitution reactions on electron-deficient heterocycles [4] [6].
Step 2: Secondary Nucleophilic Substitution4,6-dichloro-N-(tert-butyl)-1,3,5-triazine-2-amine + Ethylamine → Terbuthylazine + HClThe reaction kinetics demonstrate pseudo-first-order behavior with respect to cyanuric chloride concentration when amine reagents are present in excess. Temperature control proves critical for reaction selectivity, with elevated temperatures promoting side reactions leading to disubstituted impurities and polymerization products [3] [4]. The optimal reaction conditions maintain reagent ratios of 1.0:1.1:1.1 for cyanuric chloride:tert-butylamine:ethylamine respectively, ensuring complete conversion while minimizing excess reagent consumption.
Detailed mechanistic studies reveal that the triazine ring system exhibits differential reactivity toward nucleophilic attack, with the first substitution occurring most readily due to the cumulative electron-withdrawing effects of three chlorine substituents [6] [7]. Subsequent substitutions proceed with decreased reactivity as electron-donating amine groups are introduced, requiring elevated temperatures and longer reaction times for completion.
| Reaction Stage | Temperature (°C) | Time (hours) | pH Range | Conversion (%) |
|---|---|---|---|---|
| First Substitution | 0-5 | 2-3 | 8-9 | 95-98 |
| Second Substitution | 20-25 | 3-4 | 8-9 | 97-99 |
| Product Isolation | 60-80 | 1-2 | 6-7 | 98-99 |
The synthesis pathway demonstrates excellent atom economy with theoretical yields exceeding 95% based on cyanuric chloride consumption. Side reactions primarily involve hydrolysis of remaining chlorine substituents and minor amounts of dialkylated products formed under non-optimal conditions [3] [2].
Technical grade terbuthylazine specifications conform to international standards established by the Food and Agriculture Organization and various national regulatory agencies. The primary specification requires a minimum active ingredient content of 950 grams per kilogram, with an allowable tolerance of ±20 grams per kilogram from the declared content [9]. Enhanced specifications specify terbuthylazine plus related compounds at not less than 970 grams per kilogram, accounting for structurally similar manufacturing impurities that retain herbicidal activity [9].
The technical grade material presents as a white to slightly yellow crystalline powder with characteristic physical properties. The melting point ranges from 175.5°C to 179.3°C, providing a reliable identity confirmation parameter for quality control purposes [11]. Water solubility measures 11.5 milligrams per liter at 20°C, while the octanol-water partition coefficient demonstrates a log P value of 3.21, indicating moderate lipophilicity [12] .
Common manufacturing impurities originate from incomplete substitution reactions, side reactions during synthesis, and degradation processes during storage and handling. The predominant impurity profile includes mono-substituted triazine derivatives where only one chlorine atom has been replaced, typically N-tert-butyl-4,6-dichloro-1,3,5-triazine-2-amine [2] [13]. Additional impurities comprise dialkylated products formed through over-substitution reactions and hydrolyzed derivatives resulting from moisture exposure during processing [14].
| Impurity Type | Typical Concentration (%) | Formation Mechanism | Analytical Method |
|---|---|---|---|
| Mono-substituted derivatives | 0.5-2.0 | Incomplete second substitution | HPLC-UV |
| Dialkylated products | 0.1-0.5 | Over-substitution reactions | HPLC-MS |
| Hydrolyzed derivatives | 0.2-1.0 | Moisture exposure | HPLC-DAD |
| Polymerization products | <0.1 | High temperature reactions | GPC |
| Residual starting materials | <0.1 | Incomplete conversion | GC-MS |
Analytical characterization of impurity profiles employs high-performance liquid chromatography with ultraviolet detection as the primary methodology [15] [16]. Advanced identification utilizes liquid chromatography coupled with mass spectrometry detection, providing definitive structural confirmation of impurity components [17] [18]. Method validation parameters demonstrate detection limits of 0.01 μg/L for most impurity components, ensuring adequate sensitivity for trace-level quantification [19] [20].
Storage stability studies indicate minimal impurity formation under proper storage conditions. Technical grade material maintains specification compliance when stored below 30°C in moisture-resistant containers for periods exceeding 12 months [12]. Elevated temperature exposure accelerates hydrolysis reactions, leading to increased levels of hydroxy-triazine derivatives and reduced active ingredient content [21].
Quality control protocols for terbuthylazine manufacturing encompass comprehensive analytical testing procedures addressing chemical purity, physical properties, and performance characteristics. Primary analytical methodologies utilize high-performance liquid chromatography with diode array detection for active ingredient quantification and impurity profiling [15] [19]. The established analytical framework conforms to CIPAC (Collaborative International Pesticides Analytical Council) methodologies, ensuring international harmonization of testing procedures [9].
Active ingredient quantification follows CIPAC Methods 234/TC/M/3 and 234/TC/M/4, establishing protocols for both individual terbuthylazine content and combined terbuthylazine plus related compounds analysis [9]. The analytical methodology employs reversed-phase liquid chromatography utilizing C18 stationary phases with acetonitrile-water mobile phase systems [16] [25]. Detection wavelengths operate at 220-240 nanometers, providing optimal sensitivity for triazine chromophores [26] [27].
| Quality Control Parameter | Test Method | Acceptance Criteria | Frequency |
|---|---|---|---|
| Active Ingredient Content | CIPAC 234/TC/M/4 | 950-970 g/kg | Every batch |
| Water Content | Karl Fischer | <0.5% | Every batch |
| Particle Size Distribution | Laser diffraction | D50: 10-50 μm | Weekly |
| Melting Point | Capillary method | 175.5-179.3°C | Every batch |
| pH (aqueous suspension) | Potentiometric | 6.6-7.8 | Every batch |
| Related Substances | HPLC-UV | <5% total | Every batch |
Chromatographic method validation encompasses linearity assessment across concentration ranges of 0.005-0.5 milligrams per kilogram, demonstrating correlation coefficients exceeding 0.995 [15] [16]. Precision studies establish relative standard deviation values below 5% for replicate analyses, while accuracy determinations show recovery percentages between 95-105% across the analytical range [19] [27]. Detection and quantification limits achieve 0.01 μg/L and 0.05 μg/L respectively for most analytical targets [19] [20].
Physical property testing includes particle size distribution analysis utilizing laser diffraction techniques, ensuring optimal formulation performance characteristics. Moisture content determination employs Karl Fischer titration methodology with acceptance criteria below 0.5% water content [28]. Stability testing protocols evaluate chemical degradation under accelerated storage conditions at 54°C for 14 days, confirming maintenance of specification compliance [9].
Advanced analytical methodologies incorporate liquid chromatography-tandem mass spectrometry for trace-level impurity identification and quantification [17] [29]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry provides molecular weight confirmation and structural elucidation capabilities for unknown degradation products [18]. These sophisticated analytical approaches ensure comprehensive characterization of technical grade material and support regulatory compliance requirements.
Irritant;Health Hazard;Environmental Hazard